molecular formula C32H44O8 B13738255 [(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate CAS No. 38308-89-3

[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate

Cat. No.: B13738255
CAS No.: 38308-89-3
M. Wt: 556.7 g/mol
InChI Key: SSUMVVHRTRQNRG-OUKQBFOZSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene family, characterized by a steroidal core modified with multiple functional groups, including hydroxyl, acetyl, methyl, and oxo moieties. Its structure features a hexahydro-7H-cyclopenta[a]phenanthrene backbone with substitutions at positions 2, 6, and 17, including an (E)-configured hept-4-en-2-yl acetate chain. These modifications confer unique physicochemical and biological properties, distinguishing it from simpler steroid derivatives.

Properties

CAS No.

38308-89-3

Molecular Formula

C32H44O8

Molecular Weight

556.7 g/mol

IUPAC Name

[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate

InChI

InChI=1S/C32H44O8/c1-17(33)40-32(9,23(36)12-13-27(2,3)39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+

InChI Key

SSUMVVHRTRQNRG-OUKQBFOZSA-N

Isomeric SMILES

CC(=O)OC(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)C(=O)/C=C/C(C)(C)O

Canonical SMILES

CC(=O)OC(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)C(=O)C=CC(C)(C)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of [(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate typically involves multistep organic reactions starting from steroidal precursors or triterpenoid frameworks. The key steps include:

  • Construction of the cyclopenta[a]phenanthrene core.
  • Introduction and protection of hydroxyl groups at specific positions (2 and 16).
  • Installation of keto groups at positions 3 and 11.
  • Formation of the hept-4-en-2-yl side chain with hydroxy and methyl substitutions.
  • Acetylation of the terminal hydroxy group to form the acetate ester.

The synthetic route demands precise control of reaction conditions such as temperature, solvent polarity, and reaction times to avoid side reactions and degradation of sensitive functional groups.

Typical Reaction Conditions and Techniques

  • Oxidation and Reduction Steps: To install the keto groups at positions 3 and 11, selective oxidation reactions are employed, often using reagents like chromium-based oxidants or Dess–Martin periodinane under mild conditions to prevent overoxidation.

  • Hydroxyl Group Protection: Protection of hydroxyl groups during intermediate steps is achieved using silyl ethers or acetals to prevent unwanted reactions.

  • Acetylation Reaction: The final acetylation to introduce the acetate group on the hydroxy moiety is commonly performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

  • Purification: Chromatographic techniques, including column chromatography and preparative high-performance liquid chromatography (HPLC), are employed to isolate the pure compound. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure and purity.

Analytical Data and Research Findings

Analytical Technique Purpose Typical Findings/Notes
High-Performance Liquid Chromatography (HPLC) Purity assessment and isolation Clear chromatographic peaks corresponding to the compound; used to optimize mobile phase for separation
Thin Layer Chromatography (TLC) Monitoring reaction progress and purity Effective in selecting solvent systems for separation; Rf values consistent with cucurbitacin derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation Confirms position and stereochemistry of hydroxyl, keto, and acetate groups
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z consistent with molecular weight 556.7 g/mol
Infrared Spectroscopy (IR) Functional group identification Characteristic absorption bands for hydroxyl (broad), carbonyl (sharp) groups

Summary Table of Preparation Steps

Step No. Reaction Type Description Key Reagents/Conditions Outcome
1 Core Construction Formation of cyclopenta[a]phenanthrene skeleton Steroidal precursors, cyclization catalysts Polycyclic core established
2 Selective Oxidation Introduction of keto groups at positions 3 and 11 Dess–Martin periodinane or Cr-based oxidants Keto functionalities installed
3 Hydroxyl Protection Protection of hydroxyl groups to prevent side reactions Silyl ethers or acetal protecting groups Hydroxyl groups protected
4 Side Chain Assembly Formation of hept-4-en-2-yl side chain with hydroxy/methyl groups Aldol condensation, Wittig reaction Side chain attached
5 Acetylation Acetylation of terminal hydroxy group Acetic anhydride, pyridine Acetate ester formed
6 Purification and Analysis Chromatographic purification and spectroscopic analysis Column chromatography, HPLC, NMR, MS Pure compound isolated and characterized

Chemical Reactions Analysis

Types of Reactions

[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

The compound “[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate” is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in scientific research, particularly in pharmacology and biochemistry.

Pharmacological Applications

The compound has been studied for its potential therapeutic effects:

  • Antitumor Activity : Research indicates that similar compounds within the triterpene family exhibit cytotoxic properties against various cancer cell lines. The structural features of this compound may enhance its ability to inhibit tumor growth through apoptosis induction or cell cycle arrest .
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests that the compound could be beneficial in treating inflammatory diseases such as arthritis .

Biochemical Studies

In biochemical research, the compound's unique structure allows for various investigations:

  • Enzyme Inhibition : The presence of multiple hydroxyl groups may facilitate interactions with enzymes involved in metabolic pathways, potentially serving as inhibitors or modulators of enzyme activity. This can be particularly relevant in drug metabolism studies .
  • Cell Signaling Pathways : The compound may influence signaling pathways related to cell growth and differentiation. Understanding these interactions can provide insights into its mechanisms of action in cellular contexts .

Case Studies

Several case studies highlight the applications of compounds similar to “this compound”:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that triterpenes derived from natural sources exhibited significant cytotoxic effects against breast cancer cells. The study emphasized the importance of structural modifications for enhancing bioactivity .
  • Research on Anti-inflammatory Effects : Another research article focused on the anti-inflammatory properties of similar triterpenes found that they effectively reduced edema in animal models. The study suggested potential pathways through which these compounds exert their effects on inflammation .
  • Enzyme Interaction Studies : A biochemical analysis revealed that certain triterpenes could inhibit specific enzymes involved in lipid metabolism. This finding opens avenues for further research into their role as therapeutic agents for metabolic disorders .

Mechanism of Action

The mechanism of action of [(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Cyclopenta[a]phenanthrene Derivatives

Compound Name / ID Core Structure Modifications Functional Groups Present Molecular Formula Molecular Weight (g/mol) References
Target Compound 2,16-dihydroxy; 4,4,9,13,14-pentamethyl; 3,11-dioxo; (E)-hept-4-en-2-yl acetate Hydroxyl, acetyl, oxo, methyl, conjugated double bond Not explicitly stated Estimated ~500–550 N/A
[(8S,9S,13S,14S,17S)-13-methyl-2,3-dioxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate () 13-methyl; 2,3-dioxo; 17-acetyl Acetyl, oxo, methyl C20H24O4 328.40
(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-... () 6-chloro; 10,13-dimethyl; 3-oxo; 17-acetyl Chloro, acetyl, oxo, methyl C23H29ClO4 405.93
Methyl (1R,15S,17R,18R,19S,20S)-... () Methoxy, trimethoxybenzoyl, carboxylate Methoxy, ester, aromatic C31H39NO10 608.69

Key Observations :

  • The target compound is distinguished by its dual hydroxyl groups (2,16) and pentamethyl substitution , which are rare in analogous derivatives (e.g., typically feature ≤3 methyl groups).
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name / ID Solubility (Predicted) LogP (Estimated) Stability Notes References
Target Compound Low water solubility ~3.5–4.2 Susceptible to oxidation at conjugated double bond; stable under inert conditions N/A
[(8S,9S,13S,14S,17S)-13-methyl-2,3-dioxo... acetate () Lipophilic 2.8 Stable under recommended storage; no decomposition data
(8R,9S,13S,14S,17S)-13-methyl-3-(pent-4-en-1-yloxy)... () Moderate in organic solvents 3.1 Reactive at olefinic bonds under acidic conditions

Key Observations :

  • The target compound’s higher LogP (~4.2) compared to (LogP 2.8) reflects increased lipophilicity due to pentamethyl groups and extended side chain.
  • Stability concerns align with , where olefin-containing derivatives show reactivity under harsh conditions .

Key Observations :

  • The target compound’s 2,16-dihydroxy groups may enhance hydrogen-bonding interactions with steroid receptors, similar to ’s hydroxylated derivatives .
  • Unlike (a known progestin), the target lacks a chloro group, which is critical for progesterone receptor binding in chlormadinone .

Key Observations :

Biological Activity

The compound [(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate is a complex organic molecule with potential biological activities. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

This compound belongs to the class of triterpenoids and has a molecular formula of C32H46O8C_{32}H_{46}O_{8} with a molecular weight of approximately 558.7 g/mol . The intricate structure includes multiple hydroxyl groups and a dioxo moiety that may contribute to its biological properties.

Anticancer Activity

Several studies have indicated that compounds similar to [(E)-2-(2,16-dihydroxy... acetate exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Investigations into the mechanism revealed that such compounds may inhibit estrogen receptors (ERα and ERβ), which are critical in breast cancer progression. Specifically, they act as antagonists to these receptors .
  • Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that this class of compounds can reduce cell proliferation and induce apoptosis .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound:

  • Cytokine Inhibition : It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its role in modulating immune responses .
  • Animal Models : In vivo studies utilizing animal models of inflammation indicated a reduction in swelling and pain when treated with compounds structurally related to [(E)-2-(2,16-dihydroxy... acetate] .

Case Study 1: Breast Cancer Cell Lines

A study assessed the effects of [(E)-2-(2,16-dihydroxy... acetate] on various breast cancer cell lines (MCF7 and MDA-MB-231). The findings included:

  • IC50 Values : The compound exhibited an IC50 value indicative of potent activity against these cell lines.
Cell LineIC50 Value (µM)
MCF712.5
MDA-MB-23115.0

Case Study 2: Inflammatory Response in Animal Models

In a controlled experiment involving rats with induced inflammation:

  • Treatment Group : Rats treated with [(E)-2-(2,16-dihydroxy... acetate] showed a significant reduction in paw edema compared to controls.
GroupPaw Edema Reduction (%)
Control0
Treatment45

Pharmacokinetics and Toxicology

The pharmacokinetic profile remains under investigation; however, preliminary data suggest favorable absorption characteristics. Toxicological assessments indicate low toxicity levels at therapeutic doses based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening .

Q & A

Q. Table 1: Example Derivatives and Analytical Data (Adapted from )

DerivativeSubstituentYield (%)Purity (%)Key NMR Shifts (¹H/¹³C)
3k4-Bromobenzoate6495δ 7.85 (d, J=8.5 Hz, Ar-H); δ 170.2 (C=O)
3l4-Methoxybenzoate7899δ 3.89 (s, OCH₃); δ 166.8 (C=O)

Basic: How is X-ray crystallography applied to resolve the compound’s conformation?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for determining absolute configuration. The SHELX suite (e.g., SHELXL for refinement) is widely used to model electron density maps and validate stereochemistry. For example:

  • Data Collection : At 100 K to minimize thermal motion .
  • Refinement : SHELXL refines parameters (R factor < 0.06) using constraints for methyl groups and hydrogen bonding .
  • Validation : The Cambridge Structural Database (CSD) cross-references bond lengths (mean C–C = 1.54 Å) and torsion angles .

Advanced: How can computational models predict the compound’s pharmacological targets?

Answer:
Integrated virtual screening combines:

Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets (e.g., STAT3, Bcl-2) using the compound’s 3D structure (PDB ID: 1J46) .

Machine Learning : QSAR models trained on cyclopenta[a]phenanthren derivatives predict bioavailability (e.g., logP < 5) and toxicity (LD₅₀ > 500 mg/kg) .

Network Pharmacology : Cytoscape maps compound-target-disease interactions, identifying hub targets like c-Myc or CDK2 .

Advanced: How are contradictions in bioactivity data across studies addressed?

Answer:
Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) are resolved via:

Standardized Assays : Replicating conditions (e.g., MTT assays at 48 hr incubation, 10% FBS) to control for cell line variability .

Mechanistic Validation : Western blotting for downstream targets (e.g., PARP cleavage for apoptosis) and mitochondrial membrane potential assays .

In Vivo Correlation : Xenograft models (e.g., MDA-MB-231 tumors in mice) validate in vitro findings .

Advanced: What strategies optimize derivative design to enhance antitumor activity?

Answer:
Structure-Activity Relationship (SAR) studies focus on:

Functional Group Modulation : Introducing electron-withdrawing groups (e.g., nitro in 3m) increases electrophilicity, enhancing DNA alkylation .

Stereochemical Control : Esterification at C-17 (e.g., 4-bromobenzoate in 3k) improves membrane permeability (logP increased by 1.2) .

Hybridization : Conjugation with pyranone or acrylate moieties (as in ) amplifies reactive oxygen species (ROS) generation .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:
Safety measures include:

Personal Protective Equipment (PPE) : Nitrile gloves and fume hoods to prevent dermal/ocular exposure .

First Aid : Immediate rinsing with water (15 min for eyes) and medical consultation for inhalation .

Storage : Inert atmosphere (N₂) at –20°C to prevent degradation .

Advanced: How does the compound’s stereochemistry influence its biological activity?

Answer:
The E-configuration of the hept-4-en-2-yl moiety ensures proper alignment with hydrophobic pockets in target proteins (e.g., STAT3’s SH2 domain). Computational MD simulations (AMBER force field) show that R-configuration at C-6 hydroxy-methyl enhances hydrogen bonding with Asp36 (ΔG = –9.8 kcal/mol) .

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